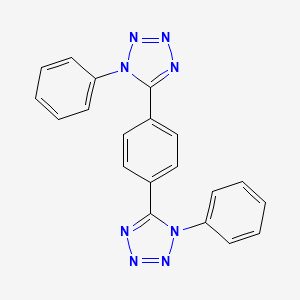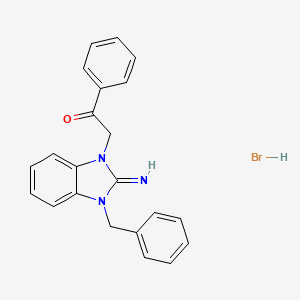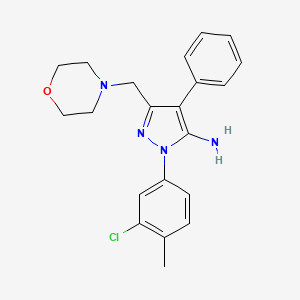![molecular formula C17H26ClNO7 B5225424 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5225424.png)
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as carvedilol, is a beta-blocker medication used for the treatment of hypertension, heart failure, and angina. It was first synthesized in 1987 by a team of scientists at E.R. Squibb & Sons Pharmaceuticals. Since then, it has become a widely used medication due to its effectiveness and relatively low incidence of side effects.
Mécanisme D'action
Carvedilol works by blocking the beta receptors in the heart and blood vessels. This reduces the effects of the stress hormones adrenaline and noradrenaline, which can increase heart rate and blood pressure. Additionally, carvedilol has antioxidant properties, which may contribute to its beneficial effects on cardiovascular health.
Biochemical and physiological effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure, which can help reduce the workload on the heart and improve heart function. It also dilates blood vessels, which can improve blood flow and reduce the risk of blood clots. Finally, carvedilol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been extensively studied, making it a reliable choice for experiments. However, carvedilol has limitations as well. Its effects on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model. Additionally, its use in experiments may be limited by ethical considerations, as it is a medication used for human treatment.
Orientations Futures
There are several future directions for research on carvedilol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Carvedilol has been shown to have antioxidant properties, which may help protect against the oxidative stress and inflammation that contribute to these diseases. Additionally, it has been studied for its potential use in treating glaucoma, as it may help reduce intraocular pressure. Finally, researchers may continue to study carvedilol's effects on cardiovascular health, particularly in combination with other medications.
Méthodes De Synthèse
The synthesis of carvedilol involves several steps. The starting material is 2-chloro-5-methylphenol, which is reacted with 2-bromoethanol to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to form N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of carvedilol, which is the form used in medicine.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of heart failure. Additionally, it has been studied for its potential use in treating other conditions, such as glaucoma and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-4-5-14(16)15(12-13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXPTVBGASFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)




![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![ethyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5225419.png)
![[1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
![4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5225438.png)